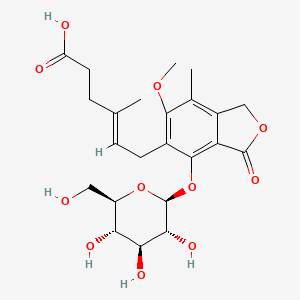

![molecular formula C₂₃H₃₀O₁₁ B1140800 [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate CAS No. 344562-78-3](/img/structure/B1140800.png)

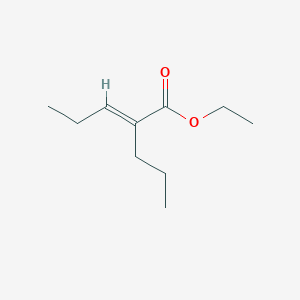

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

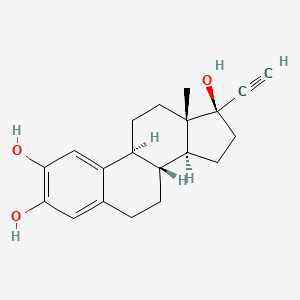

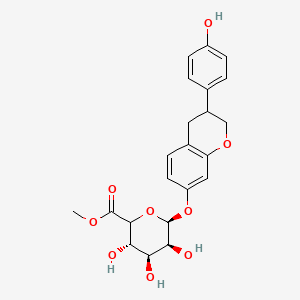

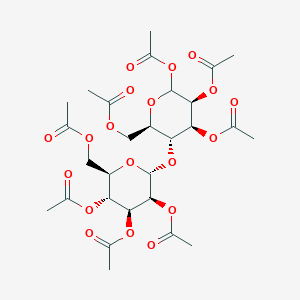

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, also known as [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, is a useful research compound. Its molecular formula is C₂₃H₃₀O₁₁ and its molecular weight is 482.48. The purity is usually 95%.

BenchChem offers high-quality [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Transplantation Medicine

Field

This application falls under the field of Transplantation Medicine .

Summary

Mycophenolic Acid Acyl-beta-D-glucoside is the active moiety of the prodrug mycophenolate mofetil, which is widely used in immunosuppressive regimens after kidney, liver, or heart transplantation .

Methods

The compound is administered orally as part of a post-transplantation medication regimen. It works by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of B and T lymphocytes .

Results

The use of this compound has significantly improved the outcomes of organ transplants by reducing the rate of organ rejection and increasing the survival rates of transplant patients .

Application in Cancer Research

Field

This application falls under the field of Cancer Research .

Summary

Researchers are investigating the use of Mycophenolic Acid Acyl-beta-D-glucoside as a starting material or intermediate in the synthesis of novel anti-cancer agents .

Methods

The compound’s ability to disrupt cellular processes is being leveraged to potentially target specific cancer pathways .

Results

While the research is still ongoing, initial studies suggest that the compound may have potential in the development of new treatments for various types of cancer .

Application in Chemical Synthesis

Field

This application falls under the field of Chemical Synthesis .

Summary

Beyond its pharmaceutical applications, Mycophenolic Acid Acyl-beta-D-glucoside also finds utility in the realm of chemical synthesis .

Methods

Its unique structural features and reactivity make it a valuable reagent and building block for the creation of novel compounds with tailored properties .

Results

The compound has been successfully used in the synthesis of a variety of novel compounds, demonstrating its versatility and utility in chemical synthesis .

Application in Nephrology

Field

This application falls under the field of Nephrology .

Summary

Mycophenolic Acid Acyl-beta-D-glucoside and its metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney .

Methods

The compound and its metabolites are candidate substrates for the human organic anion transporters 1 (OAT1) and 3 (OAT3) as well as for the Na + -dicarboxylate cotransporter 3 (NaDC3) .

Results

MPA and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol and other organic anions .

Propiedades

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic Acid Acyl-beta-D-glucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)